(3-Bromopropoxy)-tert-butyldimethylsilane

Description

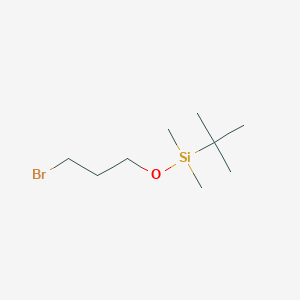

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMROEZDWJTIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345839 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-84-5 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile bifunctional reagent widely utilized in organic synthesis. Its unique structure, combining a reactive bromo-functionalized propyl chain with a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, makes it an invaluable tool for the strategic introduction of a protected propanol moiety. This document details its physicochemical properties, spectral data, synthesis protocols, and key applications in the synthesis of complex molecules and pharmaceutical intermediates.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[1] It is primarily used as an alkylating agent to introduce a protected three-carbon chain, which can be later deprotected to reveal a primary alcohol.[2]

| Property | Value | Reference |

| CAS Number | 89031-84-5 | [3][4] |

| Molecular Formula | C₉H₂₁BrOSi | [3][4] |

| Molecular Weight | 253.25 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 182 °C (lit.) | [6] |

| Density | 1.093 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.451 (lit.) | [6] |

| Flash Point | 85 °C (185 °F) - closed cup | [6] |

| Purity | ≥97% | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

| Solubility | Soluble in chloroform. | [6] |

| Stabilizer | May contain sodium carbonate. |

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the different proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.73 | triplet (t) | 2H | -O-CH₂- | [6] |

| 3.51 | triplet (t) | 2H | -CH₂-Br | [6] |

| 2.02 | quintet (q) | 2H | -CH₂-CH₂-CH₂- | [6] |

| 0.89 | singlet (s) | 9H | -C(CH₃)₃ | [6] |

| 0.06 | singlet (s) | 6H | -Si(CH₃)₂ | [6] |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopy

While a complete, experimentally verified peak list is not publicly available, predicted chemical shifts and general ranges for similar structures can provide guidance for spectral interpretation.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -O-C H₂- | 60-65 |

| -C H₂-CH₂-CH₂- | 35-40 |

| -C H₂-Br | 30-35 |

| -C (CH₃)₃ | 25-30 |

| -C (CH₃)₃ | 18-20 |

| -Si(C H₃)₂ | -5 to 0 |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorptions for the C-H, C-O, and C-Br bonds.

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2950 - 2850 | C-H stretch (alkyl) |

| 1250 - 1000 | C-O stretch (ether) |

| 1100 - 1000 | Si-O stretch |

| 840 - 770 | Si-C stretch |

| 690 - 515 | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of a tert-butyl group ([M-57]⁺) and cleavage of the propyl chain.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[8]

Caption: Workflow for the synthesis of this compound.

Materials:

-

3-Bromo-1-propanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Water

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), combine 3-bromo-1-propanol (1.0 eq.), tert-butyldimethylsilyl chloride (1.1 eq.), and imidazole (1.2 eq.).

-

Stir the mixture at room temperature for 3 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography using petroleum ether as the eluent to afford the pure this compound.

General Protocol for Alkylation Reactions

This compound is an effective alkylating agent for a variety of nucleophiles, including amines, phenols, and carbanions. The following is a general procedure for N-alkylation.

Caption: General workflow for N-alkylation using this compound.

Materials:

-

Nitrogen-containing nucleophile (e.g., indole, amine)

-

This compound

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dimethylformamide, tetrahydrofuran)

Procedure:

-

To a solution of the nitrogen nucleophile in an anhydrous aprotic solvent, add the base at an appropriate temperature (e.g., 0 °C for strong bases like NaH).

-

Stir the mixture for a period to allow for deprotonation.

-

Add this compound to the reaction mixture.

-

Allow the reaction to proceed at a suitable temperature (which may range from room temperature to elevated temperatures) and monitor by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product into an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by a suitable method, such as column chromatography.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of various pharmaceutical targets. Its ability to introduce a protected hydroxyl functionality is crucial in multi-step syntheses where protecting group strategies are essential.

Synthesis of Pyrrolocarbazole Kinase Inhibitors

This reagent has been employed in the synthesis of precursors to pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which are investigated as potential small molecule inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9] In this context, the indole nitrogen of an indole-2-carboxylate is alkylated with this compound.[9] The resulting intermediate is then further elaborated through a series of reactions, including reduction and a Diels-Alder reaction, to construct the final pyrrolocarbazole scaffold.[9]

Synthesis of Antihyperlipidemic Agents

This compound is also utilized as a reagent in the preparation of piperidinylcarbonyl sulfamates.[6] These compounds have been investigated as a novel class of antihyperlipidemic agents that function by up-regulating the LDL-receptor.[6]

Other Applications

The versatility of this reagent is further demonstrated by its use in the synthesis of various other molecules, including:

-

N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide[6]

-

O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester[6]

-

tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane[6]

Safety and Handling

This compound is a combustible liquid and causes serious eye irritation. It may also cause skin and respiratory irritation.[5]

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[5]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Keep away from heat, open flames, and sparks. No smoking.

-

Avoid breathing mist, vapors, and spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. For skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its bifunctional nature allows for the straightforward introduction of a protected propanol unit, facilitating the construction of complex molecular architectures. The experimental protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important synthetic building block.

References

- 1. prepchem.com [prepchem.com]

- 2. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - (3-bromopropoxy)(tert-butyl)dimethylsilane (C9H21BrOSi) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 89031-84-5 [chemicalbook.com]

- 7. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 89031-84-5 [m.chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

(3-Bromopropoxy)-tert-butyldimethylsilane molecular weight and formula

An In-Depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information regarding the chemical properties of this compound, a versatile reagent used in various chemical syntheses.

Core Molecular Data

This compound is an organosilicon compound utilized in synthetic organic chemistry.[1] Its key molecular identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₉H₂₁BrOSi[1][2][3] |

| Molecular Weight | 253.25 g/mol [1][2][3][4] |

| CAS Number | 89031-84-5[1][2][3] |

Structural Composition

The molecular structure of this compound consists of a silyl ether functional group, which links a bromopropoxy group to a tert-butyldimethylsilyl group. The diagram below illustrates this logical relationship.

Caption: Logical relationship of the core components of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives and are not detailed in the general documentation found. One cited method involves the reaction of 3-bromo-1-propanol with tert-butyldimethylchlorosilane and imidazole.[3] For specific experimental designs, researchers should consult peer-reviewed literature relevant to their field of application.

References

Synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane from 3-bromo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane, a valuable bifunctional reagent used in the pharmaceutical sciences to introduce a propanol functionality.[1][2] The primary application of this compound lies in its role as an alkylating agent for the synthesis of various pharmaceutical intermediates.[1][2] This document outlines the standard synthetic protocol, quantitative data, and a detailed experimental workflow for the preparation of this compound from 3-bromo-1-propanol through a silylation reaction.

Reaction Overview

The synthesis involves the protection of the hydroxyl group of 3-bromo-1-propanol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically facilitated by a base, such as imidazole, which acts as a catalyst and acid scavenger.[1][3] The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering stability across a range of reaction conditions while being readily removable when necessary.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-bromo-1-propanol | 39.1 mmol (1.0 eq) | [1] |

| tert-butyldimethylchlorosilane | 43.2 mmol (1.1 eq) | [1] |

| Imidazole | 46.7 mmol (1.2 eq) | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Atmosphere | Inert Gas | [1] |

| Product Information | ||

| Product Yield | 93% | [1] |

| Molecular Formula | C₉H₂₁BrOSi | [6] |

| Molecular Weight | 253.25 g/mol | [6] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 182 °C | [1] |

| Density | 1.093 g/mL at 25 °C | [1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

3-bromo-1-propanol

-

tert-butyldimethylchlorosilane

-

Imidazole

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-1-propanol (39.1 mmol, 5.43 g), tert-butyldimethylchlorosilane (43.2 mmol, 6.47 g), and imidazole (46.7 mmol, 3.20 g).[1]

-

Reaction Execution: Stir the mixture at room temperature under an inert gas atmosphere for 3 hours.[1]

-

Workup:

-

Purification: Purify the crude product by column chromatography using petroleum ether as the eluent to yield (3-bromopropoxy)tert-butyldimethylsilane as a colorless oil (36.4 mmol, 93% yield).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis Workflow.

References

- 1. This compound CAS#: 89031-84-5 [m.chemicalbook.com]

- 2. (3-ブロモプロポキシ)-tert-ブチルジメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

A Technical Guide to the Physical Properties of (3-Bromopropoxy)-tert-butyldimethylsilane

This technical guide provides an in-depth overview of the key physical properties of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile silyl ether utilized in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a liquid at room temperature. Key physical data are summarized in the table below, providing a quick reference for experimental planning.

| Physical Property | Value | Conditions |

| Boiling Point | 182 °C | (lit.) at atmospheric pressure[1][2][3] |

| 70-75 °C | (lit.) at 2.5 mmHg | |

| 137 °C | (lit.) at 25 mmHg | |

| 276 °C | (lit.) | |

| Density | 1.093 g/mL | at 25 °C (lit.)[2][3] |

| 1.094 g/mL | [1] | |

| 1.115 g/mL | at 25 °C (lit.) |

Experimental Methodologies

Synthesis and Purification Protocol

A common method for the synthesis of this compound involves the reaction of 3-bromo-1-propanol with tert-butyldimethylchlorosilane.[4] The reaction is typically carried out in the presence of imidazole, which acts as a catalyst and acid scavenger.[4]

The general procedure is as follows: A mixture of 3-bromo-1-propanol, tert-butyldimethylchlorosilane, and imidazole is stirred at room temperature under an inert atmosphere for several hours.[4] After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent, such as diethyl ether.[2][4] The combined organic layers are then dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated.[2][4]

Final purification is achieved through column chromatography, typically using petroleum ether as the eluent, to yield the pure this compound.[2][4] The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR spectroscopy.[2][4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

(3-Bromopropoxy)-tert-butyldimethylsilane solubility and stability information

An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane: Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 89031-84-5) is a versatile bifunctional molecule widely utilized in organic synthesis. It incorporates a stable tert-butyldimethylsilyl (TBDMS) ether protecting group for a hydroxyl functionality and a reactive bromo-alkyl chain. This combination allows for its use as a linker or for the introduction of a protected propanol moiety in the synthesis of complex molecules, including pharmaceuticals.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective application in multi-step synthetic routes, ensuring optimal reaction conditions and purification procedures.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and graphical representations to aid researchers in their work.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[1][3][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁BrOSi | [3] |

| Molecular Weight | 253.25 g/mol | [3] |

| CAS Number | 89031-84-5 | [3] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 182 °C (lit.) | [1][3] |

| Density | 1.093 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.451 (lit.) | [1][3] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

| Stabilizer | May contain sodium carbonate | [1][3] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses a large, nonpolar tert-butyldimethylsilyl group and a moderately polar ether linkage, alongside a bromo-alkane chain. This structure results in good solubility in a wide range of common organic solvents and very low solubility in aqueous solutions.

Qualitative Solubility

| Solvent Class | Expected Solubility | Rationale |

| Hydrocarbons (e.g., Hexane, Toluene) | High | The nonpolar alkyl and silyl groups will interact favorably with nonpolar solvents. |

| Ethers (e.g., Diethyl ether, THF) | High | The ether linkage in the molecule will facilitate miscibility with other ether solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are capable of dissolving a wide range of organic compounds. One source notes "sparingly" soluble in chloroform.[2] |

| Ketones (e.g., Acetone) | High | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Esters (e.g., Ethyl acetate) | High | Similar polarity to the solute. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, but the large nonpolar groups will limit solubility compared to more polar solvents. |

| Water | Very Low | The molecule is predominantly nonpolar and lacks significant hydrogen bond donating capabilities, making it hydrophobic. |

| Aqueous Acidic/Basic Solutions | Very Low | The TBDMS ether is relatively stable to mild aqueous acid and base, and protonation or deprotonation that would increase water solubility is unlikely. |

Experimental Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for determining the solubility or miscibility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, hexane, dichloromethane, etc.)

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

Procedure:

-

Add 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Cap the test tube and shake vigorously or vortex for 30-60 seconds.

-

Allow the mixture to stand for at least 2 minutes.

-

Observe the mixture against a well-lit background.

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Immiscible/Insoluble: Two distinct layers are visible, or the solute remains as a separate phase (e.g., droplets).

-

Partially Soluble: The mixture is cloudy or turbid, or a significant portion of the solute has dissolved, but some remains undissolved.

-

-

Record the observations for each solvent tested.

Stability Profile

The stability of this compound is primarily determined by the robustness of the tert-butyldimethylsilyl (TBDMS) ether group. TBDMS ethers are known for their significantly enhanced stability compared to other silyl ethers like trimethylsilyl (TMS) ethers, owing to the steric hindrance provided by the bulky tert-butyl group.[6]

General Stability of TBDMS Ethers

-

To Acidic Conditions: TBDMS ethers are relatively stable to mild acidic conditions. However, they can be cleaved by strong acids. The rate of cleavage is dependent on the acid strength, temperature, and solvent.

-

To Basic Conditions: TBDMS ethers are generally stable to aqueous bases.[7] Cleavage can occur under forcing basic conditions, such as with strong bases at elevated temperatures.

-

To Fluoride Ions: TBDMS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the formation of the highly stable Si-F bond.[7]

-

To Oxidative and Reductive Conditions: The TBDMS ether group is generally stable to a wide range of oxidizing and reducing agents.

Factors Influencing Stability

The following diagram illustrates the key factors that can lead to the cleavage of the TBDMS ether in this compound.

Caption: Factors leading to the cleavage of the TBDMS ether.

Relative Hydrolytic Stability

The stability of silyl ethers towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. The following diagram illustrates the relative stability of common silyl ethers.

Caption: Relative stability of silyl ethers to hydrolysis.

Experimental Protocol for Monitoring Hydrolytic Stability

This protocol outlines a general method to monitor the hydrolysis of this compound under specific pH and temperature conditions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Buffered aqueous solutions of desired pH (e.g., pH 4, 7, 9)

-

An organic co-solvent miscible with water (e.g., acetonitrile or THF) to ensure initial solubility.

-

Internal standard (a stable compound not present in the reaction mixture)

-

Thermostatted reaction vessel or water bath

-

GC or HPLC system with a suitable column and detector

-

Quenching solution (e.g., saturated sodium bicarbonate for acidic reactions, or a mild acid for basic reactions)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Prepare a stock solution of this compound and an internal standard in the chosen organic co-solvent.

-

In a thermostatted reaction vessel, combine the buffered aqueous solution and the organic co-solvent in a predetermined ratio.

-

Initiate the reaction by adding a known volume of the stock solution to the pre-heated buffer/co-solvent mixture.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the extraction solvent.

-

Shake vigorously to extract the organic components.

-

Analyze the organic layer by GC or HPLC.

-

Quantify the disappearance of the starting material, this compound, and the appearance of the hydrolysis product, 3-Bromo-1-propanol, relative to the internal standard.

-

Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Synthesis and Deprotection Workflows

The utility of this compound lies in its straightforward synthesis and the selective removal of the TBDMS group when required.

Typical Synthesis Workflow

The compound is typically synthesized by the reaction of 3-Bromo-1-propanol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Caption: General workflow for the synthesis of the title compound.

Deprotection (Cleavage) Workflow

The removal of the TBDMS group to unmask the primary alcohol can be achieved under various conditions, with fluoride-mediated deprotection being one of the most common and mildest methods.

Caption: General workflow for the deprotection of a TBDMS ether.

This guide provides essential information on the solubility and stability of this compound to assist researchers in its effective use. The provided protocols can be adapted to specific experimental needs for a more detailed quantitative analysis. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Safety and handling for (3-Bromopropoxy)-tert-butyldimethylsilane

An In-depth Technical Guide on the Safety and Handling of (3-Bromopropoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89031-84-5), a versatile organosilane reagent commonly used as a chemical intermediate in pharmaceutical synthesis.[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring laboratory safety and procedural integrity.

Chemical Identification

-

Chemical Name: this compound[1]

-

Synonyms: 1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane, 1-Bromo-3-(tert-butyldimethylsiloxy)propane, 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its combustible nature and its irritant properties to the eyes, skin, and respiratory system.[4][6][8][9]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6][8][9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10][11] |

Physical and Chemical Properties

This substance is a colorless liquid or oil at room temperature.[2][6] Key quantitative properties are summarized below.

Physical and Chemical Data

| Property | Value |

| Physical State | Liquid[1][6][10] |

| Boiling Point | 182 °C (lit.)[2][3][6] |

| Density | 1.093 g/mL at 25 °C (lit.)[2][3][6] |

| Flash Point | 85 °C (185 °F) - closed cup[4][6][8] |

| Refractive Index | n20/D 1.451 (lit.)[2][3][6] |

| Storage Temperature | 2-8°C[2][6][10] |

| Solubility | Sparingly soluble in Chloroform[2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and associated risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

A risk assessment should precede handling to ensure appropriate PPE is selected.

References

- 1. gelest.com [gelest.com]

- 2. This compound CAS#: 89031-84-5 [m.chemicalbook.com]

- 3. This compound | 89031-84-5 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scbt.com [scbt.com]

- 6. (3-ブロモプロポキシ)-tert-ブチルジメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. (3-ブロモプロポキシ)-tert-ブチルジメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemical-label.com [chemical-label.com]

- 10. This compound | 89031-84-5 [sigmaaldrich.com]

- 11. 89031-84-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromopropoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromopropoxy)-tert-butyldimethylsilane. This compound is a valuable reagent in organic synthesis, often utilized for the introduction of a protected propanol functionality. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -O-CH₂ -CH₂-CH₂-Br | 3.73 | Triplet (t) | 2H | 5.7 |

| -O-CH₂-CH₂-CH₂ -Br | 3.51 | Triplet (t) | 2H | 6.4 |

| -O-CH₂-CH₂ -CH₂-Br | 2.02 | Quintet (q) | 2H | 5.7, 6.4 |

| -C(CH₃ )₃ | 0.89 | Singlet (s) | 9H | - |

| -Si(CH₃ )₂- | 0.06 | Singlet (s) | 6H | - |

¹H NMR spectrum was recorded on a 300 MHz instrument.[1]

¹³C NMR Data (Predicted)

| Signal Assignment | Chemical Shift (δ) ppm |

| -O-CH₂ -CH₂-CH₂-Br | 61.5 |

| -O-CH₂-CH₂ -CH₂-Br | 35.8 |

| -O-CH₂-CH₂-CH₂ -Br | 33.9 |

| -C (CH₃)₃ | 25.9 |

| -C (CH₃)₃ | 18.3 |

| -Si(CH₃ )₂- | -5.4 |

Note: The ¹³C NMR data presented is based on computational prediction as experimental data is not freely available. Predicted values can be a useful reference but may differ from experimental results.

Experimental Protocol

The following provides a detailed methodology for the acquisition of the NMR spectra cited in this guide.

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

-

Spectrometer: A nuclear magnetic resonance spectrometer operating at a proton frequency of 300 MHz or higher.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg).

-

Number of Scans: 8 to 16 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Spectral Width: A spectral width of approximately 10-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with annotations corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound.

References

A Comprehensive Guide to (3-Bromopropoxy)-tert-butyldimethylsilane: Nomenclature and Key Properties

For researchers, scientists, and professionals in drug development, precise communication and identification of chemical compounds are paramount. This technical guide provides an in-depth overview of the alternative names and essential physicochemical properties of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile reagent in organic synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-bromopropoxy)(tert-butyl)dimethylsilane .[1]

This compound is also widely identified by its CAS (Chemical Abstracts Service) Registry Number , which is 89031-84-5 .[1][2][3][4][5][6][7][8]

A comprehensive list of its common synonyms includes:

-

3-Bromopropyl tert-butyl(dimethyl)silyl ether[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H21BrOSi |

| Molecular Weight | 253.25 g/mol [1][3][6][8] |

| CAS Number | 89031-84-5[1][2][3][4][5][6][7][8] |

| Boiling Point | 182 °C (lit.)[6] |

| Density | 1.093 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.451 (lit.) |

| Flash Point | 85 °C (185 °F) - closed cup |

| InChI Key | QGMROEZDWJTIDW-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCBr[3] |

Experimental Protocols

While this guide focuses on the nomenclature and properties of this compound, it is important to note its application as an alkylating agent in various synthetic procedures. Detailed experimental protocols for its use can be found in peer-reviewed literature. For instance, it is utilized in the synthesis of:

-

N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide[6][7]

-

O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester[6][7]

-

tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane[6][7]

Researchers should consult the specific publications for detailed methodologies, including reaction conditions, purification techniques, and analytical data.

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on a hierarchical and interconnected set of identifiers. The following diagram illustrates the relationship between the various names and identifiers for this compound.

Caption: Interconnectivity of chemical nomenclature and identifiers.

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. (3-ブロモプロポキシ)(tert-ブチル)ジメチルシラン | (3-Bromopropoxy)(tert-butyl)dimethylsilane | 89031-84-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 89031-84-5 [m.chemicalbook.com]

- 7. This compound | 89031-84-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

The Indispensable Role of the Tert-butyldimethylsilyl (TBS) Group in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the myriad of available options, the tert-butyldimethylsilyl (TBS) group has emerged as a cornerstone for the protection of hydroxyl functionalities. Introduced by E.J. Corey in 1972, the TBS group offers a robust and versatile solution for temporarily masking the reactivity of alcohols, enabling chemists to perform a wide array of transformations on complex molecules with high selectivity and efficiency.[1] This technical guide provides a comprehensive overview of the TBS group, detailing its properties, applications, and the experimental protocols crucial for its successful implementation in research and drug development.

Core Properties and Advantages

The widespread adoption of the TBS group stems from its unique combination of stability and selective lability. The steric bulk imparted by the tert-butyl substituent renders the silicon atom less susceptible to nucleophilic attack and hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[2][3][4] This enhanced stability allows TBS ethers to withstand a broad range of reaction conditions, including exposure to many acidic and basic reagents, as well as various organometallic compounds.[5][6]

The TBS group is not only robust but can also be selectively introduced and removed under mild conditions, a critical feature for the synthesis of sensitive and multifunctional compounds.[7] This balance of stability and controlled cleavage is a key reason for its prominence in the synthesis of natural products and active pharmaceutical ingredients (APIs).[6][8]

Comparative Stability of Common Silyl Ethers

The choice of a silyl protecting group is a critical strategic decision in synthetic planning. The following table summarizes the relative stability of common silyl ethers under acidic and basic hydrolysis conditions, highlighting the advantageous position of the TBS group.

| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | ~60 | ~10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 | >20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | >TIPS | >TIPS |

Data compiled from multiple sources.[1]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following sections provide standardized protocols for the protection of alcohols as TBS ethers and their subsequent deprotection.

Protection of Alcohols using tert-Butyldimethylsilyl Chloride (TBSCl)

The most common method for the introduction of the TBS group involves the reaction of an alcohol with TBSCl in the presence of a base.[9] Imidazole is a widely used base as it also acts as a catalyst in the reaction.[1][10]

Typical Experimental Protocol:

-

To a solution of the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (~0.5 M), add imidazole (2.5 eq.).

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired TBS ether.[1]

For sterically hindered alcohols, a more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), is often employed in the presence of a non-nucleophilic base like 2,6-lutidine.[1][11][12]

Deprotection of TBS Ethers

The cleavage of TBS ethers can be achieved under various conditions, with fluoride-based reagents and acidic conditions being the most common.

The high affinity of fluoride ions for silicon forms the basis of the most widely used deprotection method.[1] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source.[2][11]

Typical Experimental Protocol:

-

To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF) (~0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.[1][13]

TBS ethers can also be cleaved under acidic conditions, often with protic acids in an alcoholic solvent.[11] This method can be particularly useful for selective deprotection when other acid-labile groups are absent.

Typical Experimental Protocol:

-

Dissolve the TBS ether in a mixture of acetic acid and water (e.g., 2:1 ratio) and stir at room temperature.[14]

-

Alternatively, treat a solution of the TBS ether in methanol with a catalytic amount of a strong acid like hydrochloric acid (HCl).[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of chemical transformations and experimental procedures is crucial for understanding and implementing complex synthetic strategies. The following diagrams, rendered using Graphviz, illustrate key processes involving the TBS group.

Protection and Deprotection Workflow

Caption: A generalized workflow illustrating the protection of an alcohol as a TBS ether, subsequent synthetic modifications, and the final deprotection step.

Decision-Making for Silyl Ether Selection

Caption: A decision-making guide for selecting an appropriate silyl ether protecting group based on the demands of the synthetic route.

Applications in Drug Discovery and Development

The stability and selective reactivity of the TBS group have made it an invaluable tool in the pharmaceutical industry.[8] It plays a critical role in the synthesis of complex drug candidates and APIs, where the protection of hydroxyl groups is often a necessity to achieve high yields and purity.[6] Furthermore, the principles of silyl ether chemistry are being explored for the development of prodrugs, where the silyl ether linkage can be designed to cleave under specific physiological conditions, allowing for targeted drug release.[15] The tunable nature of silyl ether hydrolysis based on the substituents on the silicon atom offers a promising avenue for creating controlled-release drug delivery systems.[16]

Conclusion

The tert-butyldimethylsilyl group remains an indispensable tool in the arsenal of the modern organic chemist. Its well-balanced properties of stability, ease of introduction, and selective removal have solidified its position as one of the most versatile and reliable protecting groups for alcohols. A thorough understanding of its chemical behavior and the associated experimental protocols, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic strategies for complex molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Silyl Groups - Gelest [technical.gelest.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 15. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-Bromopropoxy)-tert-butyldimethylsilane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent utilized in organic synthesis to introduce a protected three-carbon chain terminating in a hydroxyl group. Its utility lies in its ability to act as an alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. The tert-butyldimethylsilyl (TBDMS) ether moiety serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, yet readily removable when desired. This allows for the selective modification of molecules to incorporate a propanol functionality, a common linker in medicinal chemistry and drug development.[1][2]

This document provides detailed protocols for the application of this compound in O-alkylation and N-alkylation reactions, as well as procedures for the subsequent deprotection of the TBDMS group to reveal the terminal alcohol.

Key Applications

-

O-Alkylation of Phenols: Introduction of a protected propanol linker to phenolic hydroxyl groups, for example in amino acid derivatives like tyrosine.[2]

-

N-Alkylation of Amines: Functionalization of primary and secondary amines to introduce the protected propanol side chain.[2][3]

-

Modification of Pharmaceuticals: Used in the synthesis of complex molecules with potential therapeutic applications.[1]

Data Presentation

Table 1: O-Alkylation of Phenolic Compounds

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester | K₂CO₃ | DMF | 80 | 12-24 | High | [2][4][5] |

| 3-Methyl-2-nitrophenol | K₂CO₃ | DMF | 80 | 12-24 | High | [2] |

| General Phenols | Cs₂CO₃ / KOH | DMF | Room Temp | 2-6 | 90-96 | [6] |

Table 2: N-Alkylation of Amines

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-[2-(Ethylamino)ethyl]phthalimide | Diisopropylethylamine (DIEA) | Acetonitrile | Reflux | 12-24 | Good | [2][3] |

| General Secondary Amines | Diisopropylethylamine (DIEA) | Acetonitrile | Room Temp - 60 | 2-12 | 85-98 | [3][7] |

| Photocatalyzed Alkylation of tert-butyl pyrrolidine-1-carboxylate | K₂CO₃ | MeCN/H₂O | 50 | 24 | 68 | [8] |

Table 3: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers

| Deprotection Reagent | Solvent(s) | Temperature (°C) | Time (h) | Notes | Reference(s) |

| Tetrabutylammonium fluoride (TBAF) (1 M solution) | THF | 0 to Room Temp | 0.5 - 18 | Most common method; can be basic, may require buffering with AcOH. | [2][9][10] |

| Hydrofluoric acid (HF) | Acetonitrile | 0 | 0.2 - 0.5 | Fast and effective; requires careful handling. | [1] |

| Acetyl chloride (catalytic) | Methanol | 0 to Room Temp | 0.5 - 2 | Mild, in situ generation of HCl. | [11][12] |

| Iron(III) Tosylate (catalytic) | Acetonitrile | 80 | 1 - 3 | Chemoselective for alkyl TBDMS ethers over aryl TBDMS ethers. | [11] |

| Stannous chloride (SnCl₂) | Ethanol/Water or solvent-free (MW) | Reflux or 180 (MW) | 0.5 - 4 or 5-6 min (MW) | Can be performed under microwave irradiation for rapid deprotection. | [12] |

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a general method for the O-alkylation of phenolic compounds using this compound.

Materials:

-

Phenolic substrate (e.g., N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester) (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenolic substrate in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

-

Add this compound to the reaction mixture.

-

Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol provides a general method for the N-alkylation of secondary amines. For primary amines, an excess of the amine may be required to minimize dialkylation.[4][5]

Materials:

-

Amine substrate (e.g., N-[2-(Ethylamino)ethyl]phthalimide) (1.0 eq)

-

This compound (1.1 - 1.3 eq)

-

Diisopropylethylamine (DIEA, Hünig's base) (2.0 - 3.0 eq)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine substrate in anhydrous acetonitrile.

-

Add DIEA to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at the appropriate temperature (see Table 2) and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for TBAF-Mediated Deprotection of TBDMS Ethers

This is a widely used protocol for the removal of the TBDMS protecting group.[9][10]

Materials:

-

TBDMS-protected substrate (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane or Ethyl acetate

-

Water or Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction with water or saturated aqueous ammonium chloride solution.

-

Extract the mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 4: General Procedure for Acid-Catalyzed Deprotection of TBDMS Ethers

This protocol offers an alternative, milder acidic condition for TBDMS ether cleavage.[11][12]

Materials:

-

TBDMS-protected substrate (1.0 eq)

-

Acetyl chloride (catalytic amount, e.g., 0.1 - 0.2 eq)

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous methanol.

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography if necessary.

Visualizations

Caption: General workflow for the alkylation of nucleophiles.

Caption: General workflow for TBDMS deprotection.

Caption: Logical relationship in a multi-step synthesis.

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

Application Notes and Protocols for the Introduction of a Propanol Functionality using (3-Bromopropoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (3-bromopropoxy)-tert-butyldimethylsilane as a versatile reagent for introducing a protected propanol functionality into a variety of molecules. This method is particularly valuable in pharmaceutical and drug development research for the synthesis of novel compounds with modified pharmacokinetic or pharmacodynamic properties.

Introduction

This compound is a bifunctional molecule that serves as an effective alkylating agent to introduce a three-carbon chain terminating in a hydroxyl group, which is initially protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS protecting group is robust and stable under a variety of reaction conditions, yet can be selectively removed under mild conditions to reveal the terminal propanol functionality. This two-step process allows for the strategic incorporation of a propanol linker into amines, phenols, thiols, and other nucleophilic substrates.

Overall Experimental Workflow

The introduction of a propanol functionality using this compound follows a two-step sequence: alkylation of a suitable nucleophile followed by deprotection of the TBDMS ether.

Caption: General workflow for introducing a propanol functionality.

Experimental Protocols

General Protocol for Alkylation of Nucleophiles

The following are generalized protocols for the alkylation of primary/secondary amines, phenols, and thiols with this compound. Reaction conditions, including base, solvent, and temperature, may require optimization depending on the specific substrate.

3.1.1. N-Alkylation of Primary and Secondary Amines

This protocol describes the mono-alkylation of a primary or secondary amine. Over-alkylation can be a side reaction, which can be minimized by using an excess of the amine.

-

Materials:

-

Primary or secondary amine

-

This compound

-

Base (e.g., K₂CO₃, Et₃N, or Hunig's base)

-

Solvent (e.g., Acetonitrile, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).

-

Add this compound (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

3.1.2. O-Alkylation of Phenols

-

Materials:

-

Phenol derivative

-

This compound

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Acetone, DMF)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5 eq).

-

Add this compound (1.2 eq) and stir the mixture at room temperature or heat to 60 °C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the base and concentrate the filtrate.

-

Alternatively, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

3.1.3. S-Alkylation of Thiols

-

Materials:

-

Thiol derivative

-

This compound

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., THF, DMF)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

-

Procedure:

-

To a solution of the thiol (1.0 eq) in the chosen solvent at 0 °C, add the base (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Deprotection of the TBDMS Ether

The final step is the removal of the TBDMS protecting group to yield the free propanol functionality. Several methods can be employed, with the choice depending on the sensitivity of the substrate to acidic or basic conditions.

3.2.1. Protocol using Tetrabutylammonium Fluoride (TBAF)

This is a very common and generally mild method for TBDMS deprotection.

-

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

3.2.2. Protocol using Acetic Acid

This method is suitable for substrates that are stable to mild acidic conditions.

-

Materials:

-

TBDMS-protected compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve the TBDMS-protected compound in a 3:1:1 mixture of THF:Acetic Acid:Water.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data Summary

The following table summarizes typical yields for the alkylation and deprotection steps. Note that yields are highly substrate-dependent and the values provided are for illustrative purposes.

| Step | Nucleophile/Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkylation | Sodium Cyanide[1] | This compound | DMSO | 23 | 25 | 91 |

| Deprotection | TBDMS Ether | SnCl₂·2H₂O (1 eq) | Ethanol | Reflux | Varies | 80-90[1] |

| Deprotection | TBDMS Ether | SnCl₂·2H₂O (1 eq) | Water | Reflux | Varies | 83-90[1] |

| Deprotection | TBDMS Ether | SnCl₂·2H₂O (1 eq) | Microwave | 180 | 5-6 min | 82-91[1] |

| Deprotection | TBDMS Ether | CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | 2-30 | Moderate to Excellent |

Application in Modulating Signaling Pathways

The introduction of a propanol or propanolamine functionality can be a key step in the synthesis of biologically active molecules that modulate cellular signaling pathways. A prominent example is the β-adrenergic receptor antagonist, propranolol, which contains a 1-(isopropylamino)propan-2-ol moiety. Propranolol has been shown to influence several signaling pathways implicated in cancer cell proliferation and survival.

Propranolol's Effect on the Notch Signaling Pathway

Propranolol can modulate the Notch signaling pathway, which is crucial for cell-fate decisions.[2][3] In some cellular contexts, propranolol has been observed to upregulate the expression of the Notch ligand Jagged1 and the receptor Notch1, leading to the activation of downstream target genes like HEY1.[2]

Caption: Propranolol's influence on the Notch signaling pathway.

Propranolol's Effect on the AKT/MAPK Signaling Pathway

Propranolol has also been shown to inhibit the phosphorylation of key proteins in the AKT and MAPK signaling pathways, which are often dysregulated in cancer.[4][5][6] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of propranolol on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (3-Bromopropoxy)-tert-butyldimethylsilane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopropoxy)-tert-butyldimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a terminal bromo group, which serves as an effective electrophile for alkylation reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for the hydroxyl functionality. This combination allows for the introduction of a protected three-carbon chain terminating in a hydroxyl group, a common structural motif in many biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

General Application: O- and N-Alkylation Reactions

This compound is primarily used as an alkylating agent to introduce a propanol functionality to various nucleophiles, including phenols, amines, and amides.[1][2][3] The TBDMS protecting group is stable under a wide range of reaction conditions and can be selectively removed at a later synthetic stage, typically using fluoride reagents such as tetrabutylammonium fluoride (TBAF).

Key Features:

-

Introduction of a Propanol Linker: The reagent allows for the incorporation of a flexible three-carbon chain with a protected hydroxyl group.

-

High Stability of the TBDMS Group: The silyl ether is resistant to many reagents used in multi-step synthesis.[4]

-

Versatile Reactivity: The bromo group readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles.

A general workflow for the application of this compound is depicted below.

Caption: General workflow for alkylation and deprotection.

Synthesis of Specific Pharmaceutical Intermediates

This compound has been utilized in the synthesis of a variety of pharmaceutical intermediates. Below are specific examples with detailed protocols.

2.1. Synthesis of O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester

This intermediate is a modified amino acid derivative that can be incorporated into peptides to enhance their pharmacological properties.[1][3] The synthesis involves the O-alkylation of the phenolic hydroxyl group of Boc-L-tyrosine methyl ester.

Experimental Protocol:

-

To a solution of N-Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

| Parameter | Value |

| Starting Material | N-Boc-L-tyrosine methyl ester |

| Reagent | This compound |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or Acetone |

| Yield | Typically >80% |

| Purification | Column Chromatography |

| Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry |

2.2. Synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide

This compound is an intermediate that can be further elaborated to generate molecules with potential biological activity.[1][3] The synthesis involves the N-alkylation of a secondary amine.

Experimental Protocol:

-

Dissolve N-(2-(ethylamino)ethyl)phthalimide (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) overnight.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via silica gel chromatography.

| Parameter | Value |

| Starting Material | N-(2-(ethylamino)ethyl)phthalimide |

| Reagent | This compound |

| Base | DIPEA |

| Solvent | Acetonitrile or DMF |

| Yield | Not specified in the provided search results. |

| Purification | Column Chromatography |

| Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry |

2.3. Synthesis of tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane

This intermediate can be used in the synthesis of compounds with potential applications in various therapeutic areas, including as nitric oxide donors.[1]

Experimental Protocol:

-

To a solution of 3-methyl-2-nitrophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography to yield the desired ether.

| Parameter | Value |

| Starting Material | 3-methyl-2-nitrophenol |

| Reagent | This compound |

| Base | K₂CO₃ |

| Solvent | Acetone or DMF |

| Yield | Not specified in the provided search results. |

| Purification | Column Chromatography |

| Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Synthesis of the Reagent: this compound

For laboratories that wish to prepare the reagent in-house, a straightforward procedure is available.[2]

Caption: Synthesis of this compound.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-1-propanol (1.0 eq), tert-butyldimethylsilyl chloride (1.1 eq), and imidazole (1.2 eq).[2]

-

Stir the mixture at room temperature for 3 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.[2]

-

Extract the mixture with diethyl ether.[2]

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[2]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting oil by column chromatography using petroleum ether as the eluent to obtain the pure product.[2]

| Parameter | Value |

| Starting Materials | 3-Bromo-1-propanol, tert-Butyldimethylsilyl chloride, Imidazole |

| Solvent | None (neat reaction) |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Yield | 93%[2] |

| Purification | Column Chromatography[2] |

| Characterization | ¹H NMR (300 MHz, CDCl₃): δ 3.73 (t, J = 5.7 Hz, 2H), 3.51 (t, J = 6.4 Hz, 2H), 2.02 (q, J = 6.1 Hz, 2H), 0.89 (s, 9H), 0.06 (s, 6H).[2] |

Application in the Synthesis of Bioactive Scaffolds

This compound is a valuable building block for the synthesis of various bioactive scaffolds. For instance, it is used in the preparation of piperidinylcarbonyl sulfamates, which have shown potential as antihyperlipidemic agents by up-regulating the LDL-receptor.[2] It has also been employed in the synthesis of pyrazole derivatives containing a nitric oxide (NO)-donor functionality, which are of interest for their potential anti-inflammatory and cardiovascular effects.[1]

The general synthetic strategy involves the initial alkylation of a core scaffold with this compound, followed by deprotection of the TBDMS group and subsequent functionalization of the resulting primary alcohol.

Caption: General synthetic strategy for bioactive molecules.

These examples highlight the importance of this compound as a key reagent in medicinal chemistry and drug discovery, enabling the synthesis of complex molecules with diverse therapeutic potential.

References

Application of (3-Bromopropoxy)-tert-butyldimethylsilane in Total Synthesis: A Detailed Guide